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Magnesium;carbonate;hydroxide;pentahydrate

Cat. No.: B13888405
M. Wt: 191.40 g/mol
InChI Key: PWRJGELXVCNTCM-UHFFFAOYSA-K
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Description

Overview and Chemical Nomenclature of Magnesium Carbonate Hydroxide (B78521) Pentahydrate (Dypingite: Mg₅(CO₃)₄(OH)₂·5H₂O)

Magnesium carbonate hydroxide pentahydrate, known mineralogically as Dypingite, is a hydrated basic carbonate of magnesium. geoscienceworld.org Its chemical formula is consistently reported as Mg₅(CO₃)₄(OH)₂·5H₂O. geoscienceworld.orgwikipedia.orgmindat.orgsintef.no This formula indicates that the compound is composed of five magnesium atoms, four carbonate groups, two hydroxide groups, and five molecules of water. Synthetic versions of this mineral are sometimes referred to as heavy magnesium carbonate. wikipedia.org

Dypingite belongs to the monoclinic crystal system, although its space group is not definitively known. wikipedia.orgwebmineral.com It typically appears as white, globular aggregates with a radiating internal structure and a pearly luster. geoscienceworld.orgwikipedia.org The mineral is brittle and can also be found in pale pink variations. wikipedia.orgmindat.org Dypingite is fluorescent, emitting a light blue color under ultraviolet light, and can also be phosphorescent, showing a yellow-green glow. geoscienceworld.org

The mineral was first identified in the Dypingdal serpentine-magnesite deposit in Snarum, Norway, from which it derives its name. wikipedia.orgmindat.orgsintef.no It is considered to be of late secondary origin, forming from cold, leaching solutions, often as a thin covering on serpentine (B99607) rock. geoscienceworld.orgmdpi.com

Chemical and Physical Properties of Dypingite
PropertyValueReference
Chemical FormulaMg₅(CO₃)₄(OH)₂·5H₂O geoscienceworld.orgwikipedia.orgmindat.org
Molar Mass485.65 g/mol wikipedia.org
Crystal SystemMonoclinic wikipedia.orgwebmineral.com
ColorWhite, pale pink wikipedia.orgmindat.org
LusterPearly geoscienceworld.orgwikipedia.org
Calculated Specific Gravity2.15 geoscienceworld.orgwebmineral.com
Refractive Indicesnα = 1.508, nβ = 1.510, nγ = 1.516 geoscienceworld.orgmindat.org

Classification within the Hydrated Magnesium Carbonate System (e.g., Nesquehonite, Hydromagnesite (B1172092), Artinite, Barringtonite)

Dypingite is a member of a larger group of minerals known as hydrated magnesium carbonates. ngwm2024.se This system includes several distinct mineral phases that differ primarily in their degree of hydration and the ratio of carbonate to hydroxide ions. nih.gov These minerals often form under low-temperature, near-surface conditions and can transform from one to another with changes in temperature, humidity, and other environmental factors. taylorandfrancis.comresearchgate.net

The hydrated magnesium carbonate system comprises a variety of minerals, including:

Nesquehonite (MgCO₃·3H₂O): A trihydrate of magnesium carbonate, it is often considered a precursor to more stable forms like Dypingite and Hydromagnesite. mdpi.comwikipedia.org Nesquehonite is unstable at temperatures above 50°C. taylorandfrancis.com

Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): Chemically very similar to Dypingite, Hydromagnesite differs by having one less water molecule in its structure. wikipedia.orgmindat.org Dypingite can be converted to Hydromagnesite by heating at 150°C. geoscienceworld.org Hydromagnesite is considered more stable and is a common weathering product of magnesium-rich rocks. wikipedia.orgnags.net

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): A hydrated basic magnesium carbonate that occurs in low-temperature hydrothermal veins and serpentinized rocks, often in association with Hydromagnesite. wikipedia.orgrockidentifier.com

Barringtonite (MgCO₃·2H₂O): A dihydrate of magnesium carbonate, it is a less common mineral found on the surfaces of olivine (B12688019) basalt and is associated with Nesquehonite. webmineral.comazomining.comhandbookofmineralogy.org

Lansfordite (MgCO₃·5H₂O): A pentahydrate of magnesium carbonate that can dehydrate at room temperature to form Nesquehonite. wikipedia.org

The transformation between these phases is a key area of research. For example, Dypingite is considered an intermediate phase in the transformation of Nesquehonite to the more stable Hydromagnesite. mdpi.com The stability of these minerals generally decreases with a higher water content. rruff.info

Key Hydrated Magnesium Carbonate Minerals
Mineral NameChemical FormulaCrystal SystemReference
DypingiteMg₅(CO₃)₄(OH)₂·5H₂OMonoclinic wikipedia.org
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂OMonoclinic wikipedia.org
NesquehoniteMgCO₃·3H₂OMonoclinic wikipedia.orgmindat.org
ArtiniteMg₂(CO₃)(OH)₂·3H₂OMonoclinic wikipedia.org
BarringtoniteMgCO₃·2H₂OTriclinic azomining.comrruff.info
LansforditeMgCO₃·5H₂OMonoclinic ngwm2024.se

Academic Significance and Research Landscape

The study of Dypingite and related hydrated magnesium carbonates has gained significant academic interest due to their relevance in several scientific and industrial fields. A primary driver of this research is the potential for these minerals to be used in carbon capture and storage (CCS) technologies. ngwm2024.seresearchgate.net The formation of stable magnesium carbonate minerals through the weathering of magnesium-rich rocks, such as serpentinites, represents a natural pathway for sequestering atmospheric CO₂. nags.netfao.org Research focuses on optimizing the engineered formation of these minerals to permanently store CO₂ captured from industrial sources. researchgate.netfao.org

Recent studies have explored the transformation pathways between different hydrated magnesium carbonates, such as from Nesquehonite to Dypingite and subsequently to the more stable Hydromagnesite. mdpi.comresearchgate.net Understanding these transformation kinetics is crucial for predicting the long-term stability of sequestered carbon. researchgate.net The solubility of these minerals is also a key parameter being investigated to better model their precipitation in both natural and engineered systems. researchgate.net

Furthermore, Dypingite has been identified as a promising material for environmental remediation. sintef.nongwm2024.se Its unique morphology and crystal structure are believed to contribute to its remarkable ability to remove heavy metals from contaminated water, leading to their long-term immobilization. sintef.no However, the full exploitation of Dypingite is hampered by ambiguities in its phase identification, as several "dypingite-like" phases with similar structures and X-ray diffraction patterns exist. researchgate.netresearchgate.net Current research aims to refine the structural understanding of Dypingite and this series of related phases to support its application in CO₂ sequestration and water purification. ngwm2024.seresearchgate.net

Historical Context of Research on Magnesium Carbonate Hydroxide Pentahydrate and Analogs

The mineral Dypingite was first officially described in 1970 by Gunnar Raade. geoscienceworld.orgsintef.no It was discovered as a new mineral species from a sample collected at the Dypingdal serpentine-magnesite deposit in Norway. geoscienceworld.orgnags.net The initial investigation involved microchemical tests and X-ray powder diffraction, which confirmed it was a previously unknown hydrated basic magnesium carbonate. nags.net The chemical formula was determined to be Mg₅(CO₃)₄(OH)₂·5H₂O. geoscienceworld.org

Research into the broader family of hydrated magnesium carbonates predates the discovery of Dypingite. Hydromagnesite was named in 1827, alluding to its composition as a hydrated magnesium carbonate. mindat.org Nesquehonite was described in 1890 from a coal mine in Nesquehoning, Pennsylvania, the locality for which it was named. wikipedia.org Artinite was first reported in 1902 in Italy and named after the Italian mineralogist Ettore Artini. wikipedia.orgrockidentifier.com Barringtonite was discovered later and named in 1965 for its type locality at Barrington Tops, Australia. handbookofmineralogy.org

Early research focused on the basic characterization of these minerals. However, in the 1970s, studies began to explore the relationships and transformations between them. It was shown that synthetic Nesquehonite could be altered to Hydromagnesite through an intermediate phase that exhibited an X-ray pattern similar to that of Dypingite. nags.net This intermediate was provisionally named "protohydromagnesite." nags.net For many years, information about Dypingite's crystal structure remained limited and inconsistent, creating challenges in its identification. sintef.no More recent research has focused on resolving these structural ambiguities and understanding the continuous series that exists between Dypingite and Hydromagnesite, connected by reversible hydration and dehydration processes. ngwm2024.seresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH11MgO9- B13888405 Magnesium;carbonate;hydroxide;pentahydrate

Properties

Molecular Formula

CH11MgO9-

Molecular Weight

191.40 g/mol

IUPAC Name

magnesium;carbonate;hydroxide;pentahydrate

InChI

InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-3

InChI Key

PWRJGELXVCNTCM-UHFFFAOYSA-K

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.O.[OH-].[Mg+2]

Origin of Product

United States

Advanced Characterization and Structural Elucidation

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the crystal structure and phase purity of magnesium carbonate hydroxide (B78521) pentahydrate and its related forms. By analyzing the scattering patterns of X-rays, neutrons, or electrons, researchers can deduce the arrangement of atoms within the crystal lattice.

X-ray diffraction (XRD) is a primary tool for identifying crystalline phases of hydrated magnesium carbonates. rsc.orgacs.org The distinct diffraction patterns of minerals like nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and giorgiosite (Mg₅(CO₃)₄(OH)₂·5-6H₂O) allow for their differentiation and quantification in mixed samples. rsc.orgmdpi.com For instance, XRD has been used to track the conversion of nesquehonite to other hydrated forms under various conditions. acs.org The patterns reveal characteristic peaks that serve as fingerprints for each mineral phase. researchgate.netresearchgate.net

Single-crystal X-ray diffraction (SCXRD) provides a more detailed picture, enabling the precise determination of the crystal structure, including bond lengths and angles. acs.org This technique has been crucial in characterizing novel hydrated magnesium carbonate phases, such as a recently discovered magnesium carbonate hexahydrate (MgCO₃·6H₂O). geo-leo.denih.gov SCXRD studies on nesquehonite under high pressure have revealed the existence of new dense polymorphs, offering insights into the stability and polymorphism of hydrated carbonates. acs.orgnih.gov However, detailed crystal structure information for some phases like dypingite and giorgiosite remains limited. rsc.org

Compound XRD d-spacing (Å) and Intensity Crystal System
Giorgiosite 5.80 (30), 4.44 (40), 3.97 (40), 3.40 (100), 3.29 (70), 2.92 (60), 2.46 (40) mindat.orgMonoclinic webmineral.com
Dypingite 10.6 (100), 5.86 (90), 6.34 (60), 2.53 (50), 2.17 (50) minsocam.orgNot fully determined minsocam.org
Nesquehonite JCPDS 8-479 researchgate.netMonoclinic researchgate.net

Neutron diffraction offers a complementary perspective to X-ray diffraction, particularly in locating hydrogen atoms within the crystal structure. This is due to the different scattering properties of neutrons, which are more sensitive to lighter elements. Neutron diffraction studies have been instrumental in refining the crystal structures of minerals like nesquehonite and hydromagnesite (B1172092), providing a clearer understanding of the hydrogen bonding networks that stabilize these hydrated compounds. researchgate.net

Electron diffraction is a powerful technique for investigating the nanostructural characteristics of materials. In the context of magnesium carbonate hydroxide pentahydrate, it can be used to analyze the crystal structure of very small crystals or finely crystalline aggregates that may not be suitable for single-crystal X-ray diffraction. This method has been employed to study the nanostructure of synthetic hydrated magnesium carbonates, providing valuable information on their morphology and crystal growth at the nanoscale. researchgate.net

Vibrational Spectroscopy for Bonding and Molecular Structure

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the molecular vibrations within a compound. These methods are highly sensitive to the chemical bonding and local environment of atoms, making them invaluable for characterizing magnesium carbonate hydroxide pentahydrate and related minerals.

FT-IR spectroscopy is widely used to identify the functional groups present in hydrated magnesium carbonates. researchgate.netresearchgate.netnih.gov The spectra of these compounds are characterized by distinct absorption bands corresponding to the vibrations of carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups. researchgate.net For example, the asymmetric stretching of the carbonate ion typically appears in the 1400-1500 cm⁻¹ region, while the out-of-plane and in-plane bending modes are observed at lower wavenumbers. researchgate.net The stretching and bending vibrations of hydroxyl groups and water molecules give rise to bands in the higher frequency region, typically between 3000 and 3700 cm⁻¹. researchgate.netresearchgate.net The positions and shapes of these bands can provide information on the degree of hydration and the presence of different types of water molecules (lattice vs. adsorbed). researchgate.net

Vibrational Mode Dypingite (cm⁻¹) Hydromagnesite (cm⁻¹) Nesquehonite (cm⁻¹)
OH Stretching (MgOH) 3689 researchgate.net3685, 3648, 3511, 3446, 3430 scispace.com-
OH Stretching (H₂O) 3530-3350 researchgate.net2940 scispace.com2500-4000 mdpi.com
CO₃²⁻ Asymmetric Stretching (ν₃) 1500-1400 researchgate.net1474, 1413, 1387 scispace.com1520, 1469, 1421 mdpi.com
CO₃²⁻ Symmetric Stretching (ν₁) --1099 mdpi.com
CO₃²⁻ Out-of-plane Bending (ν₂) --854 mdpi.com
CO₃²⁻ In-plane Bending (ν₄) -758, 728, 716, 708 scispace.com-

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to the symmetric vibrations of non-polar bonds. acs.orgdoaj.org For hydrated magnesium carbonates, the symmetric stretching mode of the carbonate ion (ν₁) gives rise to a very intense band in the Raman spectrum, typically around 1100 cm⁻¹. scispace.comresearchgate.net This peak is often used for the identification and quantification of different magnesium carbonate phases. doaj.orgresearchgate.net The positions of other Raman bands, corresponding to carbonate bending modes and lattice vibrations, can also be used to distinguish between minerals like dypingite and artinite. researchgate.net Raman spectroscopy has also been employed to study the structural changes in nesquehonite under high pressure. nih.gov The disordered nature of some phases, like dypingite, can present challenges in obtaining high-quality Raman spectra. researchgate.net

Vibrational Mode Dypingite (cm⁻¹) Artinite (cm⁻¹) Hydromagnesite (cm⁻¹) Nesquehonite (cm⁻¹)
OH Stretching (MgOH) 3600 researchgate.net3593 researchgate.net3516, 3447, 3416 scispace.com-
OH Stretching (H₂O) -3229, 3030 researchgate.net-3100-3600 nih.gov
CO₃²⁻ Symmetric Stretching (ν₁) 1120 researchgate.net1092 researchgate.net1121 scispace.com~1100 nih.gov
CO₃²⁻ Asymmetric Stretching (ν₃) 1524, 1447, 1366 researchgate.net1465, 1412 researchgate.net1520, 1490, 1451, 1404 scispace.com1516, 1425 nih.gov
CO₃²⁻ In-plane Bending (ν₄) 760, 725 researchgate.net--773, 707 nih.gov
CO₃²⁻ Out-of-plane Bending (ν₂) 800 researchgate.net790 researchgate.net--
Lattice Vibrations ---344, 311, 273, 228, 199, 187, 167, 119 nih.gov

Electron Microscopy for Morphological and Microstructural Characterization

Electron microscopy techniques are indispensable for visualizing the intricate morphology and microstructure of magnesium;carbonate;hydroxide;pentahydrate, commonly known as hydromagnesite. These methods provide high-resolution images that reveal details from the micrometer scale down to the nanometer level, offering insights into particle shape, size, and internal arrangement.

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of hydromagnesite particles. mdpi.com SEM analysis reveals that hydromagnesite can exhibit a variety of morphologies depending on its origin (natural or synthetic) and formation conditions.

Commonly observed morphologies include rosette-like clusters, flower-like structures, and aggregates of platy or blocky crystals. uclan.ac.ukresearchgate.netresearchgate.net In natural mixtures with huntite, hydromagnesite particles are typically larger and more blocky compared to the fine, platy huntite particles. uclan.ac.uk SEM studies on synthetic hydromagnesite have detailed the transformation from initial acicular-shaped crystals to more complex structures, such as 3D spiderweb-like assemblies composed of nanosheets. researchgate.net At 327 K, flake-like particles have been observed forming along the steps of screw dislocations on the crystal sides and top. researchgate.net

The particle size of hydromagnesite is variable, with individual crystals often having diameters greater than 1 micron. uclan.ac.uk However, under controlled synthesis conditions, structures assembled from nanosheets can be produced. researchgate.net SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), confirms the elemental composition, identifying the mineral as being composed of magnesium, carbon, and oxygen. researchgate.net

Table 1: Observed Morphologies of Hydromagnesite via SEM

Morphology Description Source(s)
Rosettes Distinctive, porous rosettes made of coarser-grained plates. researchgate.net
Blocky Particles Larger particles, often with diameters greater than 1 micron, interspersed with other minerals. uclan.ac.uk
Flower-like Crystalline product formed in strong alkaline solutions. researchgate.net
3D Spiderweb-like Complex hierarchical structure assembled by nanosheets. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure of hydromagnesite particles. TEM analysis of synthetic hydromagnesite microhemispheres has shown that they are composed of nanoflakes. researchgate.net Electron diffraction (ED) patterns obtained via TEM suggest that these nanoflakes are polycrystalline but exhibit some degree of oriented assembly. researchgate.net This indicates a hierarchical structure where nanoscale building blocks form larger, complex morphologies. researchgate.net

Synchrotron Radiation-Based Scanning Transmission X-ray Microscopy (STXM) is a powerful technique that combines high-resolution imaging with X-ray absorption spectroscopy to provide chemical speciation and mapping. wikipedia.orghelmholtz-imaging.denih.gov STXM has been employed to investigate hydrated magnesium carbonate (HMC) phases, including hydromagnesite, formed from the carbonation of brucite. rsc.orgresearchgate.net

This technique can successfully distinguish between different HMC phases like nesquehonite, dypingite, and hydromagnesite by analyzing their X-ray absorption near-edge structure (XANES) spectra at the Mg and O K-edges. rsc.orgrsc.org Studies have shown that dypingite is considered to have a short-range order and platelet-like morphology similar or identical to hydromagnesite. rsc.org STXM can create chemical maps that visualize the spatial distribution of these different phases within a sample. researchgate.netresearchgate.net For instance, it can map residual brucite and newly formed HMC crystals, revealing how they are interconnected. rsc.orgresearchgate.net This is crucial for understanding the carbonation processes in magnesium-based cements. rsc.org

Thermal Analysis for Decomposition Pathways and Dehydration Behavior

Thermal analysis techniques are critical for understanding the decomposition pathways and dehydration behavior of hydromagnesite when subjected to heat. These methods measure changes in mass and heat flow as a function of temperature, revealing a multi-stage decomposition process.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used simultaneously to study the thermal decomposition of hydromagnesite. ntu.edu.sg The compound decomposes endothermically over a temperature range of approximately 220°C to 550°C, releasing its water and carbon dioxide content. wikipedia.orgcore.ac.ukresearchgate.net This process generally occurs in three main stages. uclan.ac.ukwikipedia.org

The first stage, beginning at around 220°C, involves the release of the four molecules of water of crystallization. wikipedia.orguclan.ac.uk This is followed by the second stage at about 330°C to 412°C, which corresponds to dehydroxylation—the decomposition of the hydroxide ions into an additional molecule of water. uclan.ac.ukwikipedia.orgakjournals.com The final stage is decarbonation, the release of carbon dioxide, which begins at approximately 350°C. wikipedia.org The total mass loss during this complete decomposition is calculated to be around 57%. uclan.ac.uk

DTA curves show corresponding endothermic peaks for each mass loss step. akjournals.com However, under certain conditions, such as high heating rates or a high partial pressure of carbon dioxide, a sharp exothermic peak may appear around 510-540°C. iaea.orgnasa.govresearchgate.net This exotherm is associated with the crystallization of an intermediate phase. iaea.orgnasa.govresearchgate.net

Table 2: Summary of Thermal Decomposition Stages of Hydromagnesite

Stage Approximate Temperature Range (°C) Process Associated Mass Loss Source(s)
1 220 - 330 Dehydration (Loss of 4 H₂O of crystallization) ~15.5% wikipedia.orguclan.ac.uk
2 330 - 460 Dehydroxylation (Loss of H₂O from OH⁻ groups) ~3.9% uclan.ac.ukwikipedia.orguclan.ac.uk

Note: The specific temperatures can vary depending on factors like heating rate and atmospheric conditions. uclan.ac.ukiaea.orgresearchgate.net

The thermal decomposition of hydromagnesite is not a direct conversion to magnesium oxide; it involves the formation of intermediate phases. The nature of these intermediates is highly dependent on the surrounding atmosphere, particularly the partial pressure of carbon dioxide (PCO₂). uclan.ac.ukuclan.ac.ukiaea.orgresearchgate.net

In an inert atmosphere like helium or under low PCO₂, the decomposition typically proceeds in two main steps: the initial loss of water (dehydration and dehydroxylation) followed by a combined dehydroxylation and decarbonation step. uclan.ac.ukiaea.orgresearchgate.net However, in a CO₂-rich atmosphere or at high heating rates, the pathway changes. uclan.ac.ukiaea.orgresearchgate.net An amorphous magnesium carbonate phase can form after the initial water loss. researchgate.netunav.edu This amorphous phase can then crystallize into magnesite (MgCO₃), a process signaled by a distinct exothermic event in DTA curves around 510-540°C. iaea.orgnasa.govresearchgate.net This newly formed crystalline magnesite then decomposes at a higher temperature than it would if the decarbonation occurred directly from the parent hydromagnesite structure. uclan.ac.ukuclan.ac.ukresearchgate.net The final solid product of the complete decomposition is periclase (MgO). nasa.gov

Other Spectroscopic and Analytical Techniques

Advanced spectroscopic and analytical techniques are crucial for the detailed characterization and structural elucidation of complex hydrated minerals like magnesium carbonate hydroxide pentahydrate. These methods provide insights into the elemental composition, chemical bonding, and local atomic environments within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹H Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environments of protons (¹H) in hydrated magnesium carbonates. This technique can distinguish between different types of proton species, such as those in hydroxyl (OH⁻) groups and water (H₂O) molecules, based on their distinct chemical shifts (δ). nih.gov

In the ¹H-MAS-NMR spectra of hydrated magnesium carbonates like dypingite ((MgCO₃)₄·Mg(OH)₂·5H₂O) and related compounds such as hydromagnesite and artinite, specific resonances are observed. nih.govresearchgate.net The hydroxyl protons typically appear at a chemical shift of approximately -1.3 ppm. nih.gov In contrast, the protons associated with the water of hydration resonate in a broader range, generally between +5.0 and +7.0 ppm. nih.gov The presence of multiple water proton signals within this range suggests that the water molecules occupy different local environments within the crystal lattice. nih.gov The ability to deconvolve these spectra allows for the identification and quantification of the different proton-containing phases within the material. researchgate.net

Table 1: Typical ¹H-NMR Chemical Shifts for Hydrated Magnesium Carbonates

Proton Environment Chemical Shift (δ) Range (ppm)
Hydroxyl (OH⁻) Protons ~ -1.3
Water (H₂O) Protons +5.0 to +7.0

Data sourced from studies on dypingite and related hydrated magnesium carbonates. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the constituent elements in a material. mdpi.com When analyzing hydrated magnesium carbonates, XPS provides detailed information on the binding energies of magnesium (Mg), oxygen (O), and carbon (C) core level electrons. These binding energies are sensitive to the local chemical environment, allowing for the differentiation between carbonate, hydroxide, and oxide species. mdpi.comresearchgate.net

Studies on the MgO–CO₂–H₂O system, which forms various hydrated magnesium carbonates, have identified characteristic binding energies for the O1s peak. mdpi.com These peaks can be deconvoluted to identify contributions from different oxygen-containing functional groups. The binding energy for oxygen in magnesium oxides is typically found in the range of 530.0–531.0 eV. Oxygen in magnesium hydrates (including hydroxides and water molecules) appears at approximately 530.0–533.2 eV, while oxygen in carbonate groups presents peaks in the 533.2–533.5 eV range. mdpi.com Changes in these binding energies can indicate the transformation of one hydrated carbonate form to another. mdpi.comresearchgate.net

Table 2: O1s Binding Energies in Magnesium-Based Systems from XPS

Chemical Species O1s Binding Energy (BE) Range (eV)
Magnesium Oxides (MgO) ~ 530.0 – 531.0
Magnesium Hydrates (Mg(OH)₂, H₂O) ~ 530.0 – 533.2
Magnesium Carbonates (MgCO₃) ~ 533.2 – 533.5

Data sourced from XPS studies of hydrated magnesium carbonate systems. mdpi.com

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). mdpi.com In the context of magnesium carbonate hydroxide pentahydrate, EDS is primarily used to confirm the presence of the expected constituent elements: magnesium (Mg), carbon (C), and oxygen (O). researchgate.net

Research involving the synthesis and characterization of magnesium-based compounds frequently employs EDS to verify the elemental makeup of the final product. For example, EDS analysis of synthesized magnesium hydroxide nanoparticles confirmed the presence of Mg and O. researchgate.net In studies of composite materials incorporating magnesium carbonate hydroxide, EDS mapping has been utilized to demonstrate the uniform distribution of magnesium throughout the material's matrix. mdpi.com While EDS is a powerful tool for qualitative and semi-quantitative elemental analysis, it provides foundational data that complements the structural and chemical bonding information obtained from other techniques like XRD and XPS.

Table of Mentioned Compounds

Compound Name Chemical Formula
Magnesium carbonate hydroxide pentahydrate (MgCO₃)₄·Mg(OH)₂·5H₂O
Dypingite (MgCO₃)₄·Mg(OH)₂·5H₂O
Hydromagnesite 4MgCO₃·Mg(OH)₂·4H₂O
Artinite MgCO₃·Mg(OH)₂·3H₂O
Magnesium Mg
Oxygen O
Carbon C
Magnesium Oxide MgO

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of hydrated magnesium carbonates, DFT calculations provide fundamental insights into their bonding, stability, and spectroscopic properties.

Researchers have employed DFT to characterize the structural and vibrational properties of various magnesium carbonate hydrates. nih.gov Calculations confirm that phases like nesquehonite (MgCO₃·3H₂O) are composed of complex chains of MgCO₃(H₂O)₂, with additional water molecules and hydrogen bonds linking the chains. nih.gov DFT has been instrumental in analyzing the vibrational behavior of these minerals under compression, complementing experimental Raman spectroscopy data. nih.gov For anhydrous magnesium carbonates like magnesite (MgCO₃), DFT calculations have established linear relationships between the cation radius, cation mass, and the resulting vibrational frequencies observed in infrared and Raman spectra. mdpi.com For instance, a linear dependence on the cation radius (Rм) has been identified for the infrared in-plane bending mode in trigonal carbonates. mdpi.com

The following table summarizes key vibrational modes for MgCO₃ as calculated by DFT, demonstrating the predictive power of these computational methods.

SymmetryWavenumber (cm⁻¹)Relative Intensity (%)
Eᵤ34425
A₂ᵤ3514
A₂ᵤ2425
Eᵤ3012
Data derived from DFT calculations of lattice vibrations for MgCO₃. mdpi.com

These computational approaches are vital for interpreting experimental spectra and understanding the atomic-level origins of the material's physical properties.

Molecular Dynamics (MD) Simulations for Growth Mechanisms and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. First-principles MD simulations, based on DFT, have been used to investigate the structure and dynamics of hydrated magnesium ions (Mg²⁺) and solvated magnesium carbonate complexes in aqueous solutions. researchgate.netrsc.org These simulations reveal that the first hydration shell of a magnesium ion typically consists of six water molecules. researchgate.netrsc.org However, when carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions coordinate with the magnesium, the coordination number is often reduced. researchgate.netrsc.org

MD simulations show that these carbonate ligands make the magnesium's hydration shell more "labile," meaning water molecules can exchange more easily. researchgate.netrsc.org This has significant implications for the nucleation and growth of magnesium carbonate minerals, as the dehydration of the Mg²⁺ ion is a critical energy barrier. rsc.org Understanding these interfacial phenomena at a molecular level is key to explaining why hydrated magnesium carbonates often form preferentially over the anhydrous and more thermodynamically stable magnesite at ambient conditions. rsc.org

Reactive force fields, developed for MD simulations, have been parameterized to model the formation of magnesium carbonate at mineral-water interfaces. osti.gov These simulations can capture complex processes like the deprotonation of bicarbonate to carbonate at an interface and the subsequent attachment to a magnesium surface, providing insights into the fast nucleation and growth observed under certain experimental conditions. osti.gov

Ab Initio Thermodynamic Modeling of Phase Stability in Mg-Carbonate Systems

Ab initio (or first-principles) thermodynamic modeling combines quantum mechanical calculations with statistical mechanics to predict the stability of different mineral phases under various conditions of temperature and pressure. This approach is particularly valuable for the complex MgO-CO₂-H₂O system, which includes numerous stable and metastable hydrated phases. manchester.ac.uk

Computational frameworks have been developed that link DFT calculations with macroscopic thermodynamics via the experimental chemical potentials of components like MgO, H₂O, and CO₂. pnnl.gov These models can successfully predict the stability of benchmark minerals such as brucite, magnesite, nesquehonite, and hydromagnesite (B1172092). pnnl.gov The models show how subtle changes in experimental conditions can determine which hydrated magnesium carbonate phase will form. pnnl.gov

For example, ab initio thermodynamics has been used to determine how the free energies of magnesium carbonates and their hydrates change with water concentration in CO₂-rich environments, which is relevant for carbon sequestration. researchgate.net These studies have found that even small amounts of water in supercritical CO₂ can have a significant impact on the stability of hydrated minerals like hydromagnesite and nesquehonite, making them more stable than brucite or periclase under these conditions. researchgate.net Such models are extensible and can be used to predict the properties of hypothesized mineral structures or those under conditions that are difficult to access experimentally. pnnl.gov

Prediction of Crystal Structures and Polymorphism under Extreme Conditions (e.g., High Pressure)

Computational methods are increasingly used to predict how crystal structures will change under extreme conditions, such as the high pressures found deep within the Earth. By combining evolutionary algorithms with ab initio free energy calculations, researchers can predict novel high-pressure polymorphs of minerals from their chemical composition alone. uspex-team.org

For the hydrated magnesium carbonate nesquehonite (MgCO₃·3H₂O), joint experimental and computational studies have investigated its behavior at high pressure. acs.orgacs.orgnih.gov These studies confirmed that nesquehonite undergoes two pressure-induced phase transitions at approximately 2.4 GPa and 4.0 GPa at room temperature. acs.orgacs.orgnih.gov DFT calculations support the experimental findings and help to characterize the structures of these new high-pressure phases. nih.gov The transitions involve a distortion and rearrangement of the magnesium-centered polyhedra and a tilting of the carbonate groups. nih.gov Notably, the coordination number of magnesium increases from 6 in standard nesquehonite to 7 in the second high-pressure phase. nih.gov

The table below summarizes the observed pressure-induced phase transitions for nesquehonite.

Pressure (GPa)PhaseKey Structural Feature
AmbientNesquehoniteMg coordination number: 6
~2.4HP1Tilted [CO₃] groups
~4.0HP2Mg coordination number: 7
Data from joint experimental and computational studies on MgCO₃·3H₂O. nih.govacs.orgacs.org

These predictive studies are crucial for understanding the geochemistry of carbon in planetary interiors and for materials science applications where materials are subjected to extreme stress.

Computational Analysis of Adsorption Relationships in Carbonation Processes

The process of carbonation, where minerals react with CO₂, is fundamentally governed by adsorption phenomena at the mineral-fluid interface. Computational analysis, particularly using DFT, allows for a detailed investigation of these adsorption relationships. Studies have modeled the adsorption of CO₂ molecules onto the crystalline surfaces of magnesium hydroxide (B78521) (brucite), a key precursor in the carbonation process that forms hydrated magnesium carbonates. researchgate.net

These simulations help to understand the initial steps of carbonation by calculating adsorption energies and identifying the most favorable sites for CO₂ to attach to the mineral surface. This information is critical for controlling the morphology and reaction kinetics of the resulting carbonate products.

Furthermore, computational studies extend to the analysis of adsorption on the carbonate products themselves. For instance, mesoporous magnesium carbonate has been investigated as a potential adsorbent for CO₂ separation. diva-portal.orgresearchgate.net While these studies are often experimental, they are complemented by theoretical models that can explain the high CO₂ uptake based on the material's high surface area and porosity, where CO₂ physisorption occurs. diva-portal.org Computational analysis can also be used to screen the effect of different chemical additives intended to enhance CO₂ adsorption, guiding the development of more efficient carbon capture materials. diva-portal.orgresearchgate.net

Environmental and Geological Context

Natural Occurrence and Mineralogical Studies of Dypingite and Other Hydrated Basic Magnesium Carbonates

Magnesium carbonate hydroxide (B78521) pentahydrate, known mineralogically as dypingite, is a relatively rare hydrous magnesium carbonate. albionfireandice.co.uk It was first identified in the Dypingdal serpentine-magnesite deposit near Snarum, Modum, Norway. handbookofmineralogy.orgmindat.orgwikipedia.org The mineral typically forms as a secondary product resulting from the weathering of magnesium-rich rocks, particularly serpentinites. ngwm2024.semdpi.comnags.net It often appears as white to pale cream-colored coatings, crusts, or globular aggregates on the surfaces of these rocks or in fractures. albionfireandice.co.ukhandbookofmineralogy.orgmindat.org These aggregates can exhibit a radiating internal structure and often have a pearly or silky luster. albionfireandice.co.uksemanticscholar.org

Dypingite is part of a series of hydrated magnesium carbonate minerals that also includes lansfordite (MgCO₃·5H₂O), nesquehonite (MgCO₃·3H₂O), and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O). ngwm2024.se It is chemically very similar to hydromagnesite, differing primarily in its degree of hydration. mindat.org In natural settings, dypingite is often found in association with other secondary magnesium minerals such as hydromagnesite, nesquehonite, artinite, brucite, and hydrotalcite. handbookofmineralogy.orgmdpi.com

Mineralogical studies have identified dypingite occurrences worldwide in various ultramafic geological settings. albionfireandice.co.uk Notable locations include:

Dypingdal, Norway (type locality) handbookofmineralogy.orgmindat.org

Hagdale, Unst, Shetland Islands, Scotland handbookofmineralogy.org

Kraubath, Styria, Austria handbookofmineralogy.org

Various prefectures in Japan (Aichi, Kumamoto, Gifu) handbookofmineralogy.org

The Vestford Hills, East Antarctica handbookofmineralogy.org

Yukon Territory, Canada handbookofmineralogy.org

Several locations in the USA, including California, Colorado, and New Jersey handbookofmineralogy.org

The Obnazhennaya kimberlite pipe in Yakutia, Russia mdpi.com

The physical and optical properties of dypingite are summarized in the table below.

Mineralogical Properties of Dypingite
PropertyDescriptionReference
Chemical FormulaMg₅(CO₃)₄(OH)₂·5H₂O handbookofmineralogy.orgwikipedia.orgngwm2024.se
ColorSnow-white to gray, pale cream albionfireandice.co.ukhandbookofmineralogy.org
LusterPearly, silky albionfireandice.co.ukhandbookofmineralogy.org
Crystal HabitReniform, botryoidal, oolitic, or globular aggregates of radially-divergent acicular to flaky crystals albionfireandice.co.ukhandbookofmineralogy.org
TransparencySemitransparent to opaque albionfireandice.co.ukhandbookofmineralogy.org
Hardness (Mohs)2.0 - 3.0 albionfireandice.co.uk
Specific Gravity (Calculated)2.15 handbookofmineralogy.orgsemanticscholar.org
FluorescencePale blue under UV light; some material also shows green phosphorescence handbookofmineralogy.orgsemanticscholar.org

Studies have also noted the existence of "dypingite-like phases," which represent a continuous series of hydrated basic magnesium carbonates with varying amounts of molecular water, ranging from a minimally hydrated state to the fully hydrated dypingite. ngwm2024.se The degree of hydration can be influenced by environmental humidity, with high humidity favoring the formation of the more hydrated phases. ngwm2024.se

Geochemical Formation Pathways in Aqueous and Hydrothermal Systems

The primary geochemical pathway for the natural formation of dypingite is the low-temperature weathering of ultramafic rocks like serpentinite and peridotite. ngwm2024.semdpi.comnags.net This process involves the interaction of these magnesium silicate-rich rocks with water and atmospheric carbon dioxide. ngwm2024.semdpi.com The weathering breaks down primary minerals, releasing magnesium ions (Mg²⁺) into the aqueous solution, which then react with dissolved carbonate (from CO₂) and hydroxide ions to precipitate a sequence of hydrated magnesium carbonates. mdpi.com

In the Mg-CO₂-H₂O system, dypingite is often considered an intermediate phase in the transformation pathway from nesquehonite (MgCO₃·3H₂O) to the more stable hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). mdpi.com Studies of weathered serpentinite have revealed distinct zones of mineralization, with an outer layer of nesquehonite or lansfordite, and inner layers of dypingite with varying degrees of hydration. ngwm2024.se This suggests that dypingite can form either through the transformation of precursor minerals like nesquehonite or by direct precipitation from weathering fluids. ngwm2024.semdpi.com

Laboratory and industrial synthesis studies have further elucidated the formation pathways. Dypingite and related phases can be synthesized under controlled conditions. For instance, sparging CO₂ through a magnesium hydroxide (Mg(OH)₂) slurry can produce dypingite or hydromagnesite, depending on the reaction conditions and drying time. nags.net The transformation of nesquehonite to hydromagnesite at elevated temperatures (around 50-60°C) in aqueous systems often proceeds through the formation of dypingite as a transitory phase. nags.netrruff.info Similarly, washing less stable precursors like nesquehonite with hot water (e.g., 80°C) can convert them to dypingite. mdpi.com

Hydrothermal synthesis is another pathway for producing hydrated magnesium carbonates. researchgate.netresearchgate.net While much of this research focuses on nesquehonite or anhydrous magnesium carbonate, the principles of controlling temperature, pH, reactant concentrations, and aging time are crucial for selectively crystallizing specific hydrated phases. researchgate.netresearchgate.net For example, the reaction of magnesium sulfate (B86663) (MgSO₄) with sodium carbonate (Na₂CO₃) in aqueous solutions yields different hydrated forms depending on the temperature, with nesquehonite forming at lower temperatures (10-40°C) and other phases at higher temperatures. researchgate.net These synthetic studies confirm that temperature is a critical factor controlling the degree of hydration in the precipitated magnesium carbonate. rruff.info

Role in Global Carbon Cycle and Mineral Carbonation Processes

Hydrated basic magnesium carbonates, including dypingite, play a role in the global carbon cycle, primarily through the process of mineral carbonation. ngwm2024.se This process involves the chemical reaction of CO₂ with minerals containing metal oxides, such as magnesium silicates found in ultramafic rocks. mdpi.comresearchgate.net The weathering of these rocks is a natural, long-term sink for atmospheric CO₂, converting gaseous CO₂ into stable solid carbonate minerals. mdpi.comcolumbia.edu The formation of dypingite and hydromagnesite on weathering serpentinites is a direct manifestation of this natural carbon sequestration. ngwm2024.semdpi.com

The potential for accelerating this process for engineered carbon capture and storage (CCS) has drawn significant scientific interest. nih.govdoria.fi Mineral carbonation of magnesium-rich materials is considered a promising method for the permanent and safe disposal of anthropogenic CO₂ emissions. researchgate.netmdpi.com The resulting magnesium carbonates are thermodynamically stable over geological timescales. doria.firsc.org

Forsterite (Olivine): Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂ mdpi.com

Serpentine (B99607): Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O mdpi.com

In practice, direct gas-solid carbonation is slow. doria.fi Therefore, multi-step aqueous processes are often employed. mdpi.comresearchgate.net These typically involve leaching magnesium from the silicate (B1173343) mineral into a solution, followed by precipitation of a carbonate mineral. researchgate.netnih.gov Depending on the temperature, pressure, and solution chemistry, the precipitated product can be a range of hydrated magnesium carbonates (like nesquehonite or dypingite) or the anhydrous, more carbon-dense magnesite (MgCO₃). mdpi.comrsc.org While magnesite is the most desirable end-product due to its higher magnesium efficiency and lack of water molecules, metastable hydrated phases like dypingite and hydromagnesite often form first because they nucleate and grow more rapidly at lower temperatures. rsc.org These hydrated carbonates represent a viable and important intermediate or final product in many mineral carbonation schemes. ngwm2024.seresearchgate.net

Biogeochemical Interactions and Biomineralization of Magnesium Carbonates

Biogeochemical processes can significantly influence the precipitation of magnesium carbonate minerals. mdpi.com Microbial activity, in particular, plays a role in creating microenvironments with chemical conditions conducive to carbonate formation. mdpi.comoup.com While research on calcium carbonate biomineralization is extensive, the microbial influence on magnesium carbonates is a growing field of study. mit.edu

Studies have shown that microorganisms, including bacteria, can induce the formation of various calcium-magnesium carbonates. mdpi.com The specific mineral phases that form (e.g., magnesium calcite, aragonite, hydromagnesite) can be influenced by the type of microorganism and environmental factors like the Mg/Ca ratio in the solution. mdpi.com

Cyanobacteria, in particular, have been shown to induce the precipitation of dypingite in alkaline wetland environments. semanticscholar.org The metabolic activity of these photosynthetic organisms can increase the local pH and carbonate alkalinity, driving mineral precipitation. mit.edu Furthermore, the extracellular polymeric substances (EPS) secreted by microbial cells are critical in mediating mineralization. oup.commit.edu EPS are complex mixtures of polysaccharides, proteins, and other organic molecules that can provide nucleation sites for mineral growth, influence crystal morphology, and affect which mineral phase is stabilized. oup.com Research has demonstrated that cyanobacterial EPS can promote the early stabilization of dypingite and that the resulting precipitates can encapsulate cells and preserve organic compounds. mit.edu

The organic molecules involved in biomineralization, such as acidic amino acids (aspartic and glutamic acid), can overcome the kinetic barriers that typically hinder the incorporation of magnesium into carbonate minerals. nih.govacs.org These molecules are thought to facilitate the dehydration of the hydrated Mg²⁺ ion, a key step in forming a carbonate mineral lattice. nih.gov This interaction between organic substrates and dissolved ions is a key mechanism in the biomineralization of magnesium carbonates. acs.org

Environmental Sustainability Aspects of Magnesium Carbonate Hydroxide Pentahydrate Synthesis and Applications

The synthesis and application of magnesium carbonate hydroxide pentahydrate and related compounds are closely linked to environmental sustainability, primarily through carbon capture and utilization (CCU). mdpi.commdpi.com The synthesis of these minerals via carbonation of magnesium-rich rocks or industrial wastes is a method for sequestering CO₂. researchgate.netdoria.fi This approach is considered environmentally friendly as it mimics a natural geological process and converts a greenhouse gas into a stable, non-hazardous solid. coherentmarketinsights.com

The sustainability of mineral carbonation processes depends on the energy efficiency of the entire workflow, from mining and pre-treatment of raw materials to the carbonation reaction itself. mdpi.comresearchgate.net Research focuses on optimizing these processes, for example, by using industrial byproducts rich in magnesium or developing energy-efficient methods for extracting magnesium from minerals. mdpi.comnih.gov The use of magnesium hydroxide, a direct precursor for basic magnesium carbonates, is seen as beneficial in many environmental applications, including wastewater treatment and as a non-toxic flame retardant, because it does not produce harmful byproducts. coherentmarketinsights.commeixi-mgo.com

Beyond carbon sequestration, hydrated magnesium carbonates have potential as "green" building materials. nih.govresearchgate.netmdpi.com For instance, nesquehonite synthesized through CO₂ mineralization can be used to create mortars and cements. researchgate.netmdpi.com These materials have a lower carbon footprint than traditional Portland cement, the production of which is a major source of global CO₂ emissions. mdpi.comrsc.org The fibrous and needle-like crystal habits of hydrated magnesium carbonates can be beneficial for the mechanical performance of these alternative cements. mdpi.com The development of such materials represents a promising avenue for utilizing captured CO₂ in value-added products, contributing to a circular carbon economy.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for magnesium carbonate hydroxide pentahydrate, and how do reaction conditions influence hydration states?

  • Methodological Answer : The compound can be synthesized via precipitation by reacting magnesium sulfate (MgSO₄) with sodium carbonate (Na₂CO₃) at 0–10°C. Maintaining low temperatures ensures the formation of the pentahydrate phase, while higher temperatures (>20°C) favor trihydrate or basic carbonate formation . For purity, excess MgSO₄ and slow evaporation are recommended to avoid mixed hydration states. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm the hydrate phase .

Q. How can researchers characterize the thermal stability and hydration states of magnesium carbonate hydroxide pentahydrate?

  • Methodological Answer : Use TGA to track mass loss during heating (e.g., ~5 H₂O molecules at 100–150°C, followed by CO₂ release at 350–500°C). XRD identifies intermediate phases (e.g., MgO formation above 400°C). Solubility studies at 25°C (Ksp = 3.79×10⁻⁶ for pentahydrate vs. 2.38×10⁻⁶ for trihydrate) clarify hydration-dependent behavior .

Q. What factors govern the solubility of magnesium carbonate hydroxide pentahydrate in aqueous systems?

  • Methodological Answer : Solubility is pH-dependent and influenced by ionic strength. Measure equilibrium constants (Ksp) via ion-selective electrodes or conductivity assays. The pentahydrate’s higher solubility compared to trihydrate (3.79×10⁻⁶ vs. 2.38×10⁻⁶) reflects structural water’s role in lattice stability .

Advanced Research Questions

Q. How can thermal decomposition kinetics be optimized to synthesize high-purity MgO for refractory ceramics?

  • Methodological Answer : Perform controlled calcination (ramp rates: 5–10°C/min) under inert atmospheres to prevent carbonate reabsorption. In situ XRD monitors phase transitions (e.g., MgCO₃ → MgO at 400–500°C). Particle size analysis (SEM) reveals that slower heating rates yield finer MgO powders, enhancing ceramic sintering .

Q. How can contradictions in reported hydration states (e.g., trihydrate vs. pentahydrate) be resolved during synthesis?

  • Methodological Answer : Systematically vary reaction parameters (temperature, Mg²⁺:CO₃²⁻ ratio, aging time) and characterize products using XRD and TGA. For example, at 0°C with excess MgSO₄, pentahydrate dominates, while trihydrate forms at 20–30°C . Synchrotron-based techniques can detect metastable intermediates.

Q. What mechanistic insights explain the role of magnesium carbonate hydroxide pentahydrate in carbon capture technologies?

  • Methodological Answer : Study CO₂ chemisorption via in situ FTIR or gas sorption analyzers. The compound’s basic Mg(OH)₂ sites react with CO₂ to form MgCO₃, with hydration water facilitating ion mobility. Kinetic modeling (e.g., Avrami-Erofeev) quantifies reaction rates under varying humidity and temperature .

Q. How does magnesium carbonate hydroxide pentahydrate act as a precursor in glass-ceramics with ZrO₂/SnO₂ nucleating agents?

  • Methodological Answer : Incorporate the compound into MgO-Al₂O₃-SiO₂ glass matrices via melt-quenching. Use differential scanning calorimetry (DSC) to identify nucleation temperatures (~700°C). ZrO₂ enhances crystallinity (XRD), while SnO₂ modifies optical transparency. Energy-dispersive X-ray spectroscopy (EDS) confirms elemental distribution .

Q. What phase transitions occur during dehydration, and how do they impact material properties?

  • Methodological Answer : Employ in situ high-temperature XRD to track structural changes. The pentahydrate loses water in stages: 3 H₂O at 100°C, 2 H₂O at 150°C, followed by MgCO₃ decomposition. Residual hydroxyl groups in MgO influence porosity, measurable via Brunauer-Emmett-Teller (BET) analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.